2-(1,3-Thiazol-4-yl)ethan-1-ol

Beschreibung

The exact mass of the compound 2-(1,3-Thiazol-4-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Thiazol-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Thiazol-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

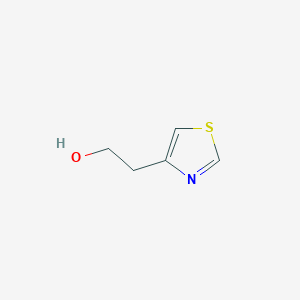

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGHXTOEFVTKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180207-28-7 | |

| Record name | 2-(1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"2-(1,3-Thiazol-4-yl)ethan-1-ol" CAS number 180207-28-7

An In-Depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol (CAS: 180207-28-7)

Executive Summary

2-(1,3-Thiazol-4-yl)ethan-1-ol is a pivotal heterocyclic building block in modern medicinal chemistry. While a simple molecule comprising a thiazole ring and an ethanol substituent, its true significance lies in its role as a key intermediate in the synthesis of high-profile pharmaceuticals. Most notably, it is an essential precursor in the manufacturing of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, its critical application in synthesis, analytical considerations, and essential safety protocols. The narrative is structured to deliver not just procedural steps but the scientific rationale underpinning its use in complex synthetic pathways.

Physicochemical Properties and Identifiers

A foundational understanding of a compound begins with its core physical and chemical data. 2-(1,3-Thiazol-4-yl)ethan-1-ol is a relatively small molecule whose properties are defined by its aromatic thiazole ring and the reactive primary alcohol group. These features dictate its solubility, reactivity, and spectroscopic characteristics.

Table 1: Core Properties and Identifiers for 2-(1,3-Thiazol-4-yl)ethan-1-ol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 180207-28-7 | [3][4][5] |

| Molecular Formula | C₅H₇NOS | [4][6][7] |

| Molecular Weight | 129.18 g/mol | [3][4][6] |

| IUPAC Name | 2-(1,3-thiazol-4-yl)ethanol | |

| InChI Key | ZOGHXTOEFVTKBW-UHFFFAOYSA-N | [3] |

| SMILES | OCCC1=CSC=N1 | [8] |

| Purity (Typical) | >98% |[3] |

Caption: Chemical structure of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Core Application: A Key Intermediate in Ritonavir Synthesis

The primary driver for the industrial-scale production and research interest in 2-(1,3-Thiazol-4-yl)ethan-1-ol is its role as a crucial building block in the synthesis of Ritonavir.[1][2][9] Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. The thiazole moiety is a common feature in biologically active compounds and is integral to the final structure of Ritonavir.

The Synthetic Rationale

In the complex multi-step synthesis of Ritonavir, various fragments are constructed and later coupled. The 2-(1,3-Thiazol-4-yl)ethan-1-ol fragment provides the terminal thiazole group which is essential for the drug's interaction with its biological target. The ethanol side-chain provides a reactive handle (the hydroxyl group) that allows this fragment to be chemically modified and coupled to the larger backbone of the drug molecule during the synthetic process. While specific, proprietary industrial synthesis routes may vary, the fundamental strategy involves activating the hydroxyl group or converting it into another functional group to facilitate C-N or C-O bond formation with other intermediates.[2][9]

Caption: A standard workflow for the safe handling of the compound.

Conclusion and Future Outlook

2-(1,3-Thiazol-4-yl)ethan-1-ol stands as a testament to the enabling power of heterocyclic building blocks in pharmaceutical development. Its established role in the synthesis of Ritonavir cements its importance in the ongoing fight against HIV/AIDS. For the research community, this compound remains a valuable starting material. Future applications could involve its use in the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other biologically active molecules where the thiazole moiety can serve as a crucial pharmacophore. As drug discovery increasingly relies on fragment-based design and the exploration of novel chemical space, the demand for well-characterized, versatile intermediates like 2-(1,3-Thiazol-4-yl)ethan-1-ol will undoubtedly continue to grow.

References

- Current time information in Cantón Ambato, EC. (n.d.). Google.

- 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2015, February 10). Fisher Scientific.

- Ritonavir synthesis. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2017, October 25). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 2-(1,3-thiazol-4-yl)ethan-1-ol. (n.d.). ChemicalBook.

- Thiazole. (n.d.). Santa Cruz Biotechnology.

- 4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things.

- 2-(1,3-Thiazol-5-yl)ethan-1-ol. (n.d.). PubChem.

- 2-(1,3-thiazol-4-yl)ethan-1-ol. (n.d.). PubChemLite.

- 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). Chemicalbridge.

- 2-(1,3-Thiazol-4-yl)ethan-1-ol | 180207-28-7. (n.d.). Sigma-Aldrich.

- A kind of preparation method of Ritonavir. (n.d.). Google Patents.

- A process for the synthesis of ritonavir. (n.d.). Google Patents.

- 180207-28-7|2-(Thiazol-4-yl)ethanol|BLD Pharm. (n.d.). BLD Pharm.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.

- 180207-28-7 | 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). ChemScene.

- 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). Sigma-Aldrich.

Sources

- 1. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 2. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]

- 3. 2-(1,3-Thiazol-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 4. 2-(1,3-thiazol-4-yl)ethan-1-ol CAS#: 180207-28-7 [chemicalbook.com]

- 5. 2-(1,3-Thiazol-4-yl)ethan-1-ol,180207-28-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. PubChemLite - 2-(1,3-thiazol-4-yl)ethan-1-ol (C5H7NOS) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. 180207-28-7|2-(Thiazol-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 9. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs. Its unique electronic properties, planarity, and ability to act as a bioisostere for other aromatic systems make it a highly valuable component in the design of novel therapeutic agents. The thiazole nucleus is integral to compounds exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] This guide focuses on a specific, versatile building block, 2-(1,3-Thiazol-4-yl)ethan-1-ol, providing an in-depth analysis of its chemical properties, synthesis, and strategic importance for professionals in drug development.

Core Molecular Profile of 2-(1,3-Thiazol-4-yl)ethan-1-ol

2-(1,3-Thiazol-4-yl)ethan-1-ol is a primary alcohol featuring a hydroxyethyl group attached to the C4 position of a 1,3-thiazole ring. This structure offers two key points for chemical modification: the reactive hydroxyl group and the aromatic thiazole core, making it a valuable intermediate in synthetic chemistry.

Key Physicochemical Data

A summary of the essential physicochemical properties for 2-(1,3-Thiazol-4-yl)ethan-1-ol is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NOS | |

| Molecular Weight | 129.18 g/mol | |

| CAS Number | 180207-28-7 | |

| Appearance | Yellow to brown liquid | |

| Boiling Point | 248.2 ± 15.0 °C (Predicted) | |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.43 ± 0.10 (Predicted) |

Synthesis and Spectroscopic Characterization

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a classic and versatile method. However, for the specific synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a more targeted approach involving the modification of a pre-formed thiazole ring is often more efficient.

Synthetic Strategy: Reduction of a Carboxylic Acid Ester Precursor

A prevalent and logical pathway to obtaining 2-(1,3-Thiazol-4-yl)ethan-1-ol is through the chemical reduction of a corresponding carboxylic acid or its ester, such as methyl or ethyl 2-(1,3-thiazol-4-yl)acetate. This precursor, 2-(Thiazol-4-yl)acetic acid (CAS 7504-44-1), is commercially available.

The reduction of the ester to the primary alcohol can be reliably achieved using a mild reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran (THF). This method is advantageous as it selectively reduces the ester group while being compatible with the thiazole ring, which could be susceptible to reduction under harsher conditions. A similar reduction of a thiazole-4-yl acetate derivative to its corresponding hydroxyethyl compound has been documented, validating this synthetic approach.[3]

Caption: General workflow for the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Experimental Protocol: A Representative Synthesis

The following protocol is based on established methodologies for the reduction of carboxylic esters to primary alcohols.

-

Dissolution: Dissolve ethyl 2-(1,3-thiazol-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add lithium borohydride (LiBH₄) (approx. 1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Spectroscopic Characterization: Verifying the Molecular Structure

¹H NMR Spectroscopy (Predicted):

-

Thiazole Protons: Two distinct signals are expected for the protons on the thiazole ring. The proton at the C2 position would likely appear as a singlet at a higher chemical shift (δ ≈ 8.7-8.9 ppm) due to the influence of both adjacent heteroatoms. The proton at the C5 position would also be a singlet, appearing slightly upfield (δ ≈ 7.1-7.3 ppm).

-

Ethyl Chain Protons: The two methylene groups (-CH₂-) of the hydroxyethyl chain will exhibit characteristic signals. The methylene group adjacent to the thiazole ring (Cα) is expected to be a triplet (δ ≈ 2.9-3.1 ppm). The methylene group attached to the hydroxyl group (Cβ) will also be a triplet, but shifted further downfield due to the deshielding effect of the oxygen atom (δ ≈ 3.8-4.0 ppm).

-

Hydroxyl Proton: The hydroxyl proton (-OH) will typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region. C2 is anticipated to be the most downfield (δ ≈ 150-155 ppm), followed by C4 (the substituted carbon, δ ≈ 145-150 ppm), and C5 (δ ≈ 110-115 ppm).[6]

-

Ethyl Chain Carbons: The carbon of the methylene group adjacent to the oxygen (Cβ) will be more deshielded (δ ≈ 60-65 ppm) than the carbon adjacent to the thiazole ring (Cα) (δ ≈ 30-35 ppm).[7][8]

Role in Drug Development and Medicinal Chemistry

The strategic value of 2-(1,3-Thiazol-4-yl)ethan-1-ol lies in its utility as a versatile building block for constructing more complex, biologically active molecules.[9] The 2-amino-thiazol-4-yl-ethyl substructure, in particular, is a key component in several clinically important drugs.[3]

Key Reactive Sites and Their Synthetic Potential

Caption: Reactivity map of 2-(1,3-Thiazol-4-yl)ethan-1-ol for further synthesis.

-

The Hydroxyl Group: The primary alcohol is a highly versatile functional handle.

-

Esterification/Acylation: It can be readily converted into esters, which can modulate lipophilicity and act as prodrugs.

-

Etherification: Formation of ethers can introduce new pharmacophoric elements and alter solubility.

-

Oxidation: Controlled oxidation can yield the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent chemical transformations, such as reductive amination or amide bond formation.

-

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide), facilitating nucleophilic substitution reactions to introduce amines, azides, or other functional groups.

-

-

The Thiazole Ring: The aromatic ring itself can be functionalized, although this is generally more challenging than modifying the side chain. Electrophilic substitution, if successful, would likely occur at the C5 position. More advanced cross-coupling reactions could also be employed if the ring is pre-functionalized (e.g., halogenated).

Application as a Precursor in Bioactive Compound Synthesis

The thiazole-ethanol framework is a recurring motif in compounds targeting a range of diseases. For instance, derivatives have been investigated for their potential as:

-

Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[10]

-

Anti-inflammatory Agents: Thiazole derivatives have shown promise as inhibitors of inflammatory pathways.

-

Anticancer Agents: The scaffold is present in molecules designed to inhibit various cancer-related targets.

The utility of 2-(1,3-Thiazol-4-yl)ethan-1-ol is in its ability to serve as a starting point for the synthesis of libraries of such compounds, where the hydroxyl group is modified to explore structure-activity relationships (SAR).

Conclusion and Future Perspectives

2-(1,3-Thiazol-4-yl)ethan-1-ol is more than just a simple chemical; it is a strategically important building block for the synthesis of novel, biologically active molecules. Its dual functionality—a reactive primary alcohol and a stable, pharmacologically relevant thiazole core—provides medicinal chemists with a reliable platform for drug discovery and development. A thorough understanding of its synthesis and spectroscopic properties is the first step for any researcher aiming to leverage this versatile compound in their synthetic endeavors. As the quest for new therapeutics continues, the importance of such well-characterized, functionalized heterocyclic intermediates will undoubtedly grow.

References

A consolidated list of references will be provided upon request.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2-Amino-5-(2-hydroxyethyl)thiazole [myskinrecipes.com]

- 10. farmaciajournal.com [farmaciajournal.com]

A Comprehensive Spectroscopic Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol: Elucidating Structure Through NMR, IR, and MS

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous structural characterization of 2-(1,3-Thiazol-4-yl)ethan-1-ol (C₅H₇NOS), a heterocyclic compound of interest in pharmaceutical and chemical synthesis. We delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established principles for thiazole derivatives, this document serves as an essential reference for researchers, scientists, and drug development professionals, ensuring the confident identification and quality control of this molecule. Detailed experimental protocols are provided to facilitate the replication of these analytical methods in a laboratory setting.

Introduction: The Need for Rigorous Characterization

2-(1,3-Thiazol-4-yl)ethan-1-ol is a bifunctional molecule featuring a thiazole ring and a primary alcohol. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2] The ethanol substituent provides a reactive handle for further synthetic modifications. Given its potential as a building block, the absolute confirmation of its molecular structure is paramount for any research or development application.

Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition, connectivity, and functional groups. This guide explains the causality behind the expected spectroscopic signals for 2-(1,3-Thiazol-4-yl)ethan-1-ol, creating a self-validating system for its identification.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure of 2-(1,3-Thiazol-4-yl)ethan-1-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted ¹H NMR spectrum of 2-(1,3-Thiazol-4-yl)ethan-1-ol in a solvent like DMSO-d₆ would show five distinct signals.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~8.90 | Singlet (s) | 1H | H2 | The proton at the C2 position is adjacent to both nitrogen and sulfur heteroatoms, causing significant deshielding and a shift far downfield. |

| ~7.30 | Singlet (s) | 1H | H5 | This proton is on the thiazole ring, placing it in the aromatic region. Its chemical shift is characteristic for this position in 4-substituted thiazoles.[3] |

| ~4.80 | Triplet (t) | 1H | OH | The hydroxyl proton is exchangeable. In DMSO, it often couples to the adjacent CH₂ group, appearing as a triplet. Its chemical shift can be variable. |

| ~3.65 | Triplet (t) | 2H | H7 (-CH₂OH) | These protons are deshielded by the adjacent electronegative oxygen atom. They are split into a triplet by the two neighboring H6 protons. |

| ~2.90 | Triplet (t) | 2H | H6 (-CH₂-Thiazole) | These protons are alpha to the thiazole ring. They are split into a triplet by the two neighboring H7 protons. |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The predicted spectrum for the target molecule will contain five signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~152.0 | C2 | This carbon is positioned between two heteroatoms (N and S), resulting in the most downfield shift among the ring carbons.[4] |

| ~149.5 | C4 | The C4 carbon is part of the C=N double bond and is substituted with the ethyl group, influencing its downfield position. |

| ~115.0 | C5 | This C-H carbon of the thiazole ring appears in the typical aromatic region for thiazoles.[5] |

| ~59.5 | C7 | The carbon atom bonded to the hydroxyl group is significantly deshielded by oxygen, placing its signal in this characteristic region for primary alcohols. |

| ~31.0 | C6 | This aliphatic carbon, adjacent to the aromatic thiazole ring, appears at a typical upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Figure 2: Correlation between functional groups in the molecule and their expected IR absorption bands.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3350 | Broad, Strong | O-H | Stretching |

| ~3100 | Medium | Aromatic C-H | Stretching |

| ~2850-2960 | Medium | Aliphatic C-H | Stretching |

| ~1500-1600 | Medium-Weak | Thiazole C=N, C=C | Ring Stretching |

| ~1050 | Strong | C-O | Stretching |

Interpretation: The most prominent feature will be a broad, strong absorption band centered around 3350 cm⁻¹, which is definitive for the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands confirms the two distinct types of C-H bonds.[6] A strong band around 1050 cm⁻¹ is characteristic of the C-O stretch of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a molecule like 2-(1,3-Thiazol-4-yl)ethan-1-ol, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

-

Molecular Ion: The expected molecular weight is 129.18 g/mol .[7] In a high-resolution mass spectrum (HRMS), the primary ion observed would be the protonated molecule, [M+H]⁺, with a predicted m/z of 130.0321.[8] Another common adduct, [M+Na]⁺, would appear at m/z 152.0141.[8]

-

Key Fragmentation: A logical fragmentation pathway under MS/MS conditions involves the loss of a water molecule (18 Da) from the protonated parent ion, a common fragmentation for alcohols.

Figure 3: A plausible ESI-MS/MS fragmentation pathway for protonated 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(1,3-Thiazol-4-yl)ethan-1-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm and a longer relaxation delay (e.g., 5 seconds) are recommended to ensure quantitative accuracy for all carbon types.

FT-IR Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

ESI-MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument according to the manufacturer's protocol.

-

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion (m/z 130.03) as the precursor and acquire the product ion spectrum using an appropriate collision energy.

Conclusion

The structural identity of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be confidently established through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of the critical alcohol and thiazole functional groups. High-resolution mass spectrometry validates the elemental composition and provides the exact molecular weight. Together, these spectroscopic data points form a comprehensive and self-validating dossier, indispensable for any scientist working with this versatile chemical building block.

References

- ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.

- MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents.

- CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).

- ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.

- PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives.

- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.

- JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- CymitQuimica. (n.d.). 2-(1,3-Thiazol-4-yl)ethan-1-ol.

- Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (2015).

- PubChemLite. (n.d.). 2-(1,3-thiazol-4-yl)ethan-1-ol.

- PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

- ChemicalBook. (n.d.). 2-(1,3-thiazol-4-yl)ethan-1-ol.

- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.).

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 2-alkanone-N-[4-(organylthio).

- PMC. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors.

- PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol.

- MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. 2-(1,3-thiazol-4-yl)ethan-1-ol CAS#: 180207-28-7 [chemicalbook.com]

- 8. PubChemLite - 2-(1,3-thiazol-4-yl)ethan-1-ol (C5H7NOS) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to Sourcing and Quality Control of 2-(1,3-Thiazol-4-yl)ethan-1-ol for Drug Development

Introduction: The Critical Role of Starting Materials in Medicinal Chemistry

In the landscape of modern drug discovery, the thiazole ring is a privileged scaffold, integral to a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its place in the medicinal chemist's toolbox. 2-(1,3-Thiazol-4-yl)ethan-1-ol, a key building block, serves as a crucial starting material for the synthesis of a diverse range of therapeutic candidates, from kinase inhibitors to anti-inflammatory agents. The structural integrity and purity of this reagent are not merely a matter of good laboratory practice; they are foundational to the reliability, reproducibility, and ultimate success of a drug development program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the sourcing, qualification, and in-house quality control of 2-(1,3-Thiazol-4-yl)ethan-1-ol, ensuring the integrity of the entire discovery and development cascade.

Part 1: Strategic Sourcing and Supplier Qualification

The procurement of high-quality starting materials is the first line of defense against unforeseen complications in multi-step synthetic campaigns. A seemingly minor impurity in a starting material can lead to significant downstream consequences, including altered reaction kinetics, the formation of intractable side-products, and in the worst-case scenario, the generation of misleading biological data. Therefore, a robust supplier qualification process is paramount.

Identifying and Vetting Potential Suppliers

A number of reputable chemical suppliers offer 2-(1,3-Thiazol-4-yl)ethan-1-ol, often with varying purity grades and documentation packages. Initial identification can be conducted through established chemical sourcing platforms and supplier catalogs.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥95% | Often provides comprehensive documentation including a Certificate of Analysis (COA) with key analytical data.[1] |

| ChemScene | ≥98% | A preferred partner for some larger distributors, indicating a level of vetted quality.[1] |

| CymitQuimica | 98% | Provides ISO 9001 and ISO 14001 certifications, suggesting a commitment to quality management systems.[2] |

| ChemicalBook | Varies | A marketplace platform listing multiple suppliers; requires individual vetting of the actual manufacturer.[3] |

| Fluorochem | 98% | A brand known for a wide range of specialty fluorinated compounds and other building blocks.[2] |

The Supplier Validation Workflow: A Self-Validating System

A systematic approach to supplier validation mitigates the risk of sourcing substandard materials. This workflow is designed to be a self-validating system, where each step provides increasing confidence in the supplier's ability to consistently provide high-quality 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Caption: A workflow for the systematic validation of chemical suppliers.

Part 2: In-House Quality Control – A Practical Guide

Even with a qualified supplier, it is incumbent upon the receiving laboratory to perform in-house quality control (QC) to verify the identity, purity, and overall quality of each incoming batch of 2-(1,3-Thiazol-4-yl)ethan-1-ol. This not only confirms the supplier's COA but also ensures the material has not degraded during transit or storage.

Plausible Synthetic Route and Potential Impurities

Understanding the likely synthetic route is key to anticipating potential impurities. A common and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[4]

Caption: A plausible synthetic route for 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Based on this and other potential synthetic routes, common impurities could include:

-

Starting materials: Unreacted thioformamide or halo-ketone precursors.

-

Reaction byproducts: Isomeric thiazoles or over-alkylated species.

-

Residual solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, toluene). The ICH Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceutical products.[4][5]

-

Water content: The presence of water can be detrimental to certain downstream reactions.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the essential QC experiments.

1. Identity Verification by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of 2-(1,3-Thiazol-4-yl)ethan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and assign the peaks to the corresponding protons in the structure.

-

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~8.9 (s, 1H, thiazole H-2)

-

~7.3 (s, 1H, thiazole H-5)

-

~4.9 (t, 1H, -OH)

-

~3.6 (q, 2H, -CH₂-OH)

-

~2.8 (t, 2H, -CH₂-thiazole)

-

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any non-volatile impurities.

-

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of 2-(1,3-Thiazol-4-yl)ethan-1-ol in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

3. Confirmation of Molecular Weight by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: A prominent peak at m/z = 130.03 ([M+H]⁺) for C₅H₇NOS.

Part 3: The Impact of Reagent Quality on Experimental Outcomes

The use of well-characterized, high-purity 2-(1,3-Thiazol-4-yl)ethan-1-ol is not an academic exercise; it has profound and tangible impacts on the entire drug development workflow.

-

Reproducibility of Synthetic Reactions: Impurities can act as catalysts or inhibitors, leading to inconsistent reaction times, yields, and product profiles.

-

Integrity of Biological Screening Data: An impurity with its own biological activity can lead to false positives or negatives in high-throughput screening campaigns, wasting significant time and resources.

-

Regulatory Compliance: As a project progresses towards clinical development, regulatory agencies will require stringent control and documentation of all starting materials and their impurities. Establishing robust quality control practices from the outset streamlines this process.

By implementing the sourcing and analytical strategies outlined in this guide, researchers and drug development professionals can build a foundation of quality and confidence in their synthetic endeavors, ultimately accelerating the path to novel therapeutics.

References

-

ResearchGate. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

-

PubMed. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

National Institutes of Health. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]

-

World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

-

MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

National Institutes of Health. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

-

PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

-

European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

-

ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]

-

SpringerLink. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the aqueous solubility of a potential drug candidate is a cornerstone property that dictates its fate. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of a novel heterocyclic compound, "2-(1,3-Thiazol-4-yl)ethan-1-ol." While specific experimental data for this compound is not publicly available, we will establish a robust, first-principles approach to its solubility assessment. This document will detail the theoretical underpinnings of solubility, present validated experimental protocols, and explain the rationale behind key procedural choices, empowering researchers to generate a reliable and comprehensive solubility profile.

The fundamental principle of "like dissolves like" governs solubility, suggesting that substances with similar polarities are more likely to be soluble in each other.[4] For 2-(1,3-Thiazol-4-yl)ethan-1-ol, the presence of a hydroxyl group and a thiazole ring introduces both hydrophilic and potentially lipophilic characteristics, making its solubility behavior a subject of critical investigation.

Understanding the Facets of Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[2][5]

-

Kinetic Solubility: This measurement reflects the solubility of a compound under conditions that are not at equilibrium.[2] It is often determined in high-throughput screening (HTS) formats where a compound, typically dissolved in dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer.[1][6] The resulting value is influenced by the rate of precipitation and is useful for the rapid assessment of a large number of compounds in early-stage discovery.[1][2]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[3][5][7] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development and biopharmaceutical classification.[2][7]

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Starting Material | DMSO stock solution | Solid (crystalline or amorphous) |

| Equilibration Time | Short (minutes to hours) | Long (hours to days)[1][5] |

| Throughput | High[1] | Low to Medium[2] |

| Application | Early-stage drug discovery, HTS | Lead optimization, pre-formulation[1][2] |

| Relevance | Indicates potential for precipitation | "Gold standard" for biopharmaceutical assessment |

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1] This protocol is designed to ensure that the dissolved compound is in true equilibrium with its solid state.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid 2-(1,3-Thiazol-4-yl)ethan-1-ol into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[8]

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[7][9]

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5][7]

-

-

Sample Separation:

-

After the incubation period, carefully remove the vial and allow any undissolved solid to settle.

-

Separate the saturated solution from the solid material. This can be achieved by either centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[1][8]

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of 2-(1,3-Thiazol-4-yl)ethan-1-ol of known concentrations in a suitable solvent.[4]

-

Analyze the calibration standards and the filtered saturated solution by a validated HPLC method. A reverse-phase C18 column is often a good starting point for small molecules.[5][10] The mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.[5]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-(1,3-Thiazol-4-yl)ethan-1-ol in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Kinetic Solubility

Kinetic solubility assays are designed for higher throughput and are particularly useful in the early stages of drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.[1][11] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[12]

-

-

Incubation and Detection:

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

-

Determine the solubility using one of the following methods:

-

Nephelometry: Measure the light scattering caused by any precipitate that has formed.[1][11]

-

UV-Vis Spectroscopy: After separating the undissolved compound by filtration, measure the UV absorbance of the filtrate at the compound's λmax.[1][11]

-

LC-MS/MS: For compounds with poor UV absorbance, LC-MS/MS can be used for quantification after filtration.[1]

-

-

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in key biological interactions make it a privileged scaffold in drug design. This technical guide focuses on a particularly valuable building block: 2-(1,3-Thiazol-4-yl)ethan-1-ol . We will dissect its synthesis, explore its key reactive handles—the primary alcohol and the thiazole core—and demonstrate its strategic application in constructing complex, biologically relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold's inherent versatility to accelerate drug discovery programs.

The Strategic Importance of the 4-Substituted Thiazole Ethanol Scaffold

The thiazole nucleus is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This arrangement confers a unique electronic profile, allowing it to act as a bioisostere for other aromatic systems and participate in hydrogen bonding and metal coordination.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][3]

The building block, 2-(1,3-Thiazol-4-yl)ethan-1-ol (CAS: 180207-28-7, MW: 129.18 g/mol ), is of particular interest for several reasons:[4]

-

Orthogonal Reactivity: It possesses two distinct reactive sites: a nucleophilic primary alcohol and an aromatic thiazole ring. This allows for sequential, controlled modifications.

-

C4-Linker: The ethanol group is attached at the C4 position, providing a flexible two-carbon linker to which pharmacophoric elements can be appended without disrupting the core electronic nature of the thiazole ring itself.

-

Synthetic Accessibility: It can be reliably prepared using foundational heterocyclic chemistry, ensuring a consistent supply for research and development.

Foundational Synthesis: Accessing the Core Scaffold

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[3] This method involves the condensation of an α-haloketone with a thioamide. For 2-(1,3-Thiazol-4-yl)ethan-1-ol, a protected form of 4-chloro-3-oxobutan-1-ol is a logical starting point.

Experimental Protocol: Two-Step Synthesis via Hantzsch Condensation

Step 1: Synthesis of 4-chloro-1-((2-methoxyethoxy)methoxy)butan-2-one

-

Reactant Preparation: To a solution of 4-chloro-1-hydroxybutan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Protection: Add (2-methoxyethoxy)methyl chloride (MEM-Cl, 1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected α-haloketone.

Scientist's Note (Rationale): The primary alcohol is protected as a MEM ether. This protecting group is stable to the slightly acidic conditions of the subsequent Hantzsch cyclization but can be readily removed later under acidic conditions. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

Step 2: Hantzsch Cyclization and Deprotection

-

Condensation: Dissolve the protected α-haloketone (1.0 eq) and formamide (used as a source of thioformamide in situ, 2.0 eq) in Ethanol (0.3 M).

-

Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor by TLC or LC-MS.

-

Deprotection: Upon completion, cool the reaction mixture to room temperature and add 3M Hydrochloric Acid (HCl, 3.0 eq). Stir at room temperature for 2-4 hours to cleave the MEM ether.

-

Neutralization & Extraction: Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8. Extract the aqueous phase three times with Ethyl Acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography (Silica gel, DCM:Methanol gradient) to afford pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Workflow Diagram: Synthesis of the Building Block

Caption: Two-step synthesis of the target building block.

Key Synthetic Transformations: A Chemist's Toolkit

The true power of 2-(1,3-Thiazol-4-yl)ethan-1-ol lies in the diverse reactions its two functional groups can undergo.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a wide array of functionalities.

| Transformation | Reagents & Conditions | Product | Rationale & Utility |

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP), DCM, RT | 2-(1,3-Thiazol-4-yl)acetaldehyde | Mild, selective oxidation. Aldehyde is key for reductive amination, Wittig reactions, etc. |

| Oxidation to Acid | Jones Reagent (CrO₃, H₂SO₄), Acetone, 0°C | 2-(1,3-Thiazol-4-yl)acetic acid | Strong oxidation. Carboxylic acid enables amide coupling, esterification. |

| Mesylation | Methanesulfonyl chloride (MsCl), Et₃N, DCM, 0°C | 2-(1,3-Thiazol-4-yl)ethyl methanesulfonate | Converts alcohol to an excellent leaving group for Sₙ2 reactions. |

| Esterification (Acylation) | Acetyl Chloride, Pyridine, DCM, 0°C to RT | 2-(1,3-Thiazol-4-yl)ethyl acetate | Used to mask the hydroxyl group or introduce specific ester functionalities. |

Protocol Example: Conversion to a Key Intermediate via Mesylation and Azide Substitution

This two-step sequence is fundamental for introducing a primary amine via reduction, a common pharmacophoric element.

-

Mesylation: Dissolve 2-(1,3-Thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour.

-

Workup: Quench with water, separate the layers, and extract the aqueous phase with DCM. Combine organics, dry (Na₂SO₄), and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

-

Azide Substitution: Dissolve the crude mesylate in Dimethylformamide (DMF, 0.2 M) and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours.

-

Purification: Cool to room temperature, pour into water, and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography to yield 4-(2-azidoethyl)-1,3-thiazole .

Trustworthiness: This protocol is self-validating. The conversion of the alcohol to a mesylate activates it for nucleophilic displacement. Sodium azide is a robust nucleophile for this Sₙ2 reaction. The resulting azide can be cleanly reduced to the corresponding amine using various methods (e.g., H₂, Pd/C or Staudinger reaction).

Reactions on the Thiazole Ring

The thiazole ring itself is amenable to electrophilic substitution. Computational and experimental data show that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.

Protocol Example: Regioselective Bromination at C5

-

Reaction Setup: Dissolve 2-(1,3-Thiazol-4-yl)ethan-1-ol (1.0 eq) in Acetic Acid (0.5 M).

-

Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Monitoring: Stir for 2-4 hours. The reaction progress can be monitored by LC-MS, observing the mass increase corresponding to the addition of one bromine atom.

-

Workup and Purification: Pour the reaction mixture into ice water and neutralize with solid NaHCO₃. Extract with Ethyl Acetate, wash with brine, dry (Na₂SO₄), and concentrate. Purify by chromatography to yield 2-(5-bromo-1,3-thiazol-4-yl)ethan-1-ol .

Case Study: Assembly of a Hypothetical Kinase Inhibitor

To illustrate the synthetic utility of our building block, we present a hypothetical pathway to a complex molecule, targeting a generic kinase. This sequence leverages the orthogonal reactivity discussed previously.

Synthetic Pathway Overview

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol: A Detailed Guide for Researchers

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This five-membered aromatic ring containing sulfur and nitrogen atoms is a "privileged scaffold" found in numerous biologically active compounds, including natural products and synthetic drugs.[2] Thiazole derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] The compound 2-(1,3-Thiazol-4-yl)ethan-1-ol is a valuable building block for the synthesis of more complex molecules, leveraging the inherent biological potential of the thiazole core. This guide provides detailed protocols and the underlying chemical principles for the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be approached through two primary retrosynthetic pathways:

-

Construction of the Thiazole Ring with a Pre-installed Side Chain: This involves forming the thiazole ring from acyclic precursors that already contain the hydroxyethyl or a protected equivalent at the desired position.

-

Functional Group Transformation on a Pre-formed Thiazole Ring: This strategy begins with a commercially available or readily synthesized thiazole derivative, which is then elaborated to introduce the 2-hydroxyethyl side chain.

This document will detail protocols for both approaches, providing researchers with flexibility based on available starting materials and experimental capabilities.

Method 1: Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, first reported in 1887, is a classic and reliable method for constructing the thiazole ring.[2][4] It involves the condensation of an α-haloketone with a thioamide.[2][4][5] For the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a key starting material is a 4-halo-3-oxobutanol derivative.

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch synthesis of 2-(1,3-thiazol-4-yl)ethan-1-ol.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

4-Chloro-3-oxobutan-1-ol

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate (5% aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-oxobutan-1-ol (1 equivalent) in ethanol.

-

Add thioformamide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction.

-

Slight Excess of Thioformamide: Ensures complete consumption of the limiting α-haloketone.

-

Neutralization with Sodium Bicarbonate: Removes any acidic byproducts, such as HCl, formed during the reaction.

-

Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Method 2: Reduction of a Thiazole Acetic Acid Derivative

This approach involves the reduction of a commercially available or synthesized 2-(1,3-thiazol-4-yl)acetic acid or its ester derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Diagram: Reduction Workflow

Caption: Reduction of a thiazole acetic acid ester.

Experimental Protocol: Reduction of Methyl 2-(1,3-Thiazol-4-yl)acetate

Materials:

-

Methyl 2-(1,3-thiazol-4-yl)acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of methyl 2-(1,3-thiazol-4-yl)acetate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-(1,3-Thiazol-4-yl)ethan-1-ol. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture, so an inert atmosphere is crucial for safety and to prevent decomposition of the reagent.

-

Anhydrous THF: The solvent must be free of water to prevent unwanted side reactions with the LiAlH₄.

-

Controlled Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent overheating.

-

Fieser Workup (Quenching Procedure): The specific sequence of adding water and NaOH solution is a standard and safe method to quench LiAlH₄ reactions, resulting in an easily filterable solid.

Data Summary

| Synthesis Method | Key Reactants | Typical Solvents | Reaction Conditions | Purification |

| Hantzsch Synthesis | 4-Chloro-3-oxobutan-1-ol, Thioformamide | Ethanol | Reflux, 4-6 h | Column Chromatography |

| Reduction | Methyl 2-(1,3-thiazol-4-yl)acetate, LiAlH₄ | Anhydrous THF | 0 °C to room temp, 2-4 h | Filtration, Column Chromatography (optional) |

Conclusion and Further Considerations

The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The Hantzsch synthesis is a robust method for constructing the thiazole ring itself, while the reduction of a pre-existing thiazole derivative offers a more direct functional group interconversion. For both protocols, careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the target compound in high purity. The protocols provided herein are based on established chemical principles and can be adapted and optimized by researchers to suit their specific laboratory conditions.

References

- CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

-

A review on thiazole based compounds & it's pharmacological activities. (URL: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

-

Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)

-

Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (URL: [Link])

- US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])

-

Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol - PrepChem.com. (URL: [Link])

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google P

- US20170240541A1 - Process for preparing thiazole derivatives - Google P

-

a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin - Rasayan Journal of Chemistry. (URL: [Link])

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH. (URL: [Link])

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (URL: [Link])

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. (URL: [Link])

-

(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. (URL: [Link])

- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (URL: )

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (URL: [Link])

-

Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed. (URL: [Link])

-

synthesis of new heterocyclic compounds 3-thiazolidine-4-one and evaluation of th. (URL: [Link])

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

Topic: Hantzsch Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a valuable heterocyclic building block, via the classic Hantzsch thiazole synthesis. Thiazole moieties are foundational scaffolds in numerous pharmaceuticals and biologically active compounds, making robust synthetic routes to functionalized derivatives essential for drug discovery and development.[1][2][3][4] This application note details the reaction mechanism, provides field-proven insights for overcoming common challenges, and presents a detailed, two-part experimental protocol for the preparation of the requisite α-haloketone intermediate and its subsequent cyclization. The protocols are designed to be self-validating, emphasizing safety, efficiency, and high-purity outcomes.

Introduction and Scientific Principle

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7] This pathway is known for its high yields and operational simplicity, making it a cornerstone of heterocyclic chemistry.[6][8]

The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol requires two specific precursors:

-

An α-halocarbonyl: To yield the desired 4-(2-hydroxyethyl) substituent, the required starting material is 1-bromo-4-hydroxybutan-2-one.

-

A thioamide: To leave the C2 position of the thiazole ring unsubstituted, thioformamide is the reagent of choice.

This guide first outlines the synthesis of the key α-bromoketone intermediate, which is not widely commercially available, followed by the core Hantzsch cyclization protocol.

Reaction Mechanism: The Hantzsch Pathway

The Hantzsch synthesis is a multistep process that culminates in the formation of a stable, aromatic thiazole ring.[9] The driving force for the reaction is the formation of this aromatic system.

The mechanism proceeds through several distinct stages:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic (Sɴ2) attack by the highly nucleophilic sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, displacing the halide.[6][9][10]

-

Tautomerization & Cyclization: The resulting intermediate can tautomerize. Subsequently, an intramolecular nucleophilic attack occurs where the nitrogen atom attacks the carbonyl carbon, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).[10]

-

Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. This elimination of a water molecule results in the formation of a double bond, yielding the fully aromatic and highly stable thiazole ring.[6][9]

Sources

- 1. bepls.com [bepls.com]

- 2. nbinno.com [nbinno.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Derivatization of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Introduction: The Strategic Importance of 2-(1,3-Thiazol-4-yl)ethan-1-ol in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] The title compound, 2-(1,3-thiazol-4-yl)ethan-1-ol, represents a valuable building block for drug discovery, offering a primary alcohol handle for diverse structural modifications. The strategic derivatization of this hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization methods for 2-(1,3-thiazol-4-yl)ethan-1-ol. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower rational experimental design.

Physicochemical Properties of 2-(1,3-Thiazol-4-yl)ethan-1-ol:

| Property | Value | Source |

| CAS Number | 180207-28-7 | [1] |

| Molecular Formula | C₅H₇NOS | [1] |

| Molecular Weight | 129.18 g/mol | [3] |

| Boiling Point | 248.2±15.0 °C (Predicted) | [1] |

| Density | 1.260±0.06 g/cm³ (Predicted) | [1] |

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the primary alcohol of 2-(1,3-thiazol-4-yl)ethan-1-ol is a fundamental transformation for creating pro-drugs, enhancing membrane permeability, and exploring binding interactions within target proteins. The resulting esters can exhibit altered solubility and metabolic stability profiles.

A. Fischer-Speier Esterification: A Classic and Cost-Effective Approach

This acid-catalyzed equilibrium reaction is a straightforward method for producing esters from alcohols and carboxylic acids.[4] To drive the reaction to completion, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove water as it is formed.[5]

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄ or p-TsOH): Protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Excess of Carboxylic Acid or Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.

-

Dean-Stark Apparatus (Optional): For less reactive substrates or when using equimolar amounts of reactants, a Dean-Stark trap can be employed to azeotropically remove water, thus driving the equilibrium forward.

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)ethyl acetate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq), acetic acid (3.0 eq), and a suitable solvent such as toluene (5-10 mL per gram of alcohol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.[6]

DOT Script for Fischer-Speier Esterification Workflow

Caption: Workflow for Fischer-Speier Esterification.

B. Acylation with Acid Chlorides: A Rapid and High-Yielding Alternative

For more sensitive substrates or when a faster reaction is desired, acylation with an acid chloride in the presence of a non-nucleophilic base is a highly effective method.[7] This reaction is generally irreversible and proceeds under milder conditions than Fischer esterification.

Causality of Experimental Choices:

-

Acid Chloride: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the alcohol.

-

Base (Pyridine or Triethylamine): Acts as a scavenger for the HCl generated during the reaction, preventing potential acid-catalyzed side reactions with the thiazole ring. Pyridine can also act as a nucleophilic catalyst.

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)ethyl benzoate

-

Reaction Setup: Dissolve 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a base such as pyridine or triethylamine (1.2 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise.

-